molecular formula C10H14N2O3 B13515765 tert-Butyl 2-amino-5-hydroxynicotinate

tert-Butyl 2-amino-5-hydroxynicotinate

Cat. No.: B13515765
M. Wt: 210.23 g/mol
InChI Key: AOEJIALNSWTSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-amino-5-hydroxynicotinate is an organic compound that belongs to the class of nicotinates It is a derivative of nicotinic acid (vitamin B3) and features a tert-butyl ester group, an amino group at the 2-position, and a hydroxyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-5-hydroxynicotinate typically involves the esterification of nicotinic acid followed by selective functionalization. One common method includes:

    Esterification: Nicotinic acid is reacted with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid to form tert-butyl nicotinate.

    Amination: The tert-butyl nicotinate is then subjected to a nitration reaction to introduce a nitro group at the 2-position, followed by reduction to convert the nitro group to an amino group.

    Hydroxylation: Finally, the compound undergoes hydroxylation at the 5-position using a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for esterification and nitration, and catalytic hydrogenation for the reduction step to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-5-hydroxynicotinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of tert-butyl 2-amino-5-oxonicotinate.

    Reduction: Formation of tert-butyl 2-alkylamino-5-hydroxynicotinate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-amino-5-hydroxynicotinate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acid receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies investigating the biological activity of nicotinic acid derivatives.

    Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-5-hydroxynicotinate involves its interaction with specific molecular targets, such as nicotinic acid receptors. The amino and hydroxyl groups play a crucial role in binding to these receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl nicotinate: Lacks the amino and hydroxyl groups, making it less versatile in chemical reactions.

    2-Amino-5-hydroxynicotinic acid: Similar structure but without the tert-butyl ester group, affecting its solubility and reactivity.

    tert-Butyl 2-amino-3-hydroxynicotinate: Differing position of the hydroxyl group, leading to different chemical properties and reactivity.

Uniqueness

tert-Butyl 2-amino-5-hydroxynicotinate is unique due to the combination of the tert-butyl ester, amino, and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

tert-butyl 2-amino-5-hydroxypyridine-3-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)7-4-6(13)5-12-8(7)11/h4-5,13H,1-3H3,(H2,11,12)

InChI Key

AOEJIALNSWTSEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC(=C1)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.